2-(4-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

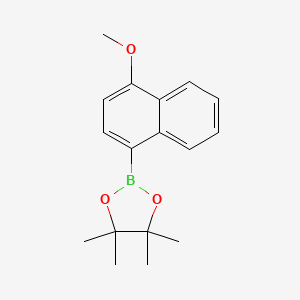

2-(4-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester featuring a methoxy-substituted naphthalene moiety. This compound is of significant interest in Suzuki-Miyaura cross-coupling reactions due to the electron-donating methoxy group, which enhances the stability and reactivity of the boronate .

Properties

IUPAC Name |

2-(4-methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BO3/c1-16(2)17(3,4)21-18(20-16)14-10-11-15(19-5)13-9-7-6-8-12(13)14/h6-11H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGWDWZFEDHSPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-methoxynaphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

Substitution: The methoxy group on the naphthalene ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Bases: Like potassium carbonate for deprotonation steps in various reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.

Phenols: Resulting from oxidation reactions.

Substituted Naphthalenes: From nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

A. Borylation Reactions

One of the primary applications of this compound is in borylation reactions, particularly in the synthesis of arylboronic acids and esters. Boron compounds are crucial in Suzuki coupling reactions, which are widely used for forming carbon-carbon bonds. The presence of the methoxynaphthyl group enhances the reactivity of the boron center, facilitating the formation of more complex organic structures.

B. Decarbonylative Borylation

Recent studies have demonstrated that 2-(4-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be effectively utilized in decarbonylative borylation reactions. This process involves the conversion of amides to borylated products using palladium catalysts. The compound's stability and reactivity make it a suitable candidate for these transformations .

Medicinal Chemistry

A. Drug Development

The compound has shown potential as a building block in the development of pharmaceuticals. Its unique structural features allow for modifications that can enhance biological activity or selectivity towards specific targets. For instance, derivatives of this compound have been investigated for their efficacy against various cancer cell lines due to their ability to modulate signaling pathways involved in tumor growth .

B. Anticancer Activity

Research has indicated that compounds derived from this compound exhibit promising anticancer properties. Studies have focused on their mechanisms of action, which include apoptosis induction and inhibition of cell proliferation in cancer cells .

Material Science

A. Organic Light Emitting Diodes (OLEDs)

The compound has applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). Its photophysical properties make it an excellent candidate for use as an emissive layer or as a dopant in OLED devices. The incorporation of methoxynaphthyl groups enhances light emission efficiency and stability under operational conditions .

B. Polymer Chemistry

In polymer chemistry, this compound can be used as a monomer or cross-linking agent in the synthesis of functional polymers. These polymers can possess unique optical and electronic properties that are desirable for various applications including sensors and photovoltaic devices .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or styrene product. The boronic ester moiety acts as a nucleophile, facilitating the transfer of the aryl or vinyl group to the palladium center.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below summarizes key structural analogs and their properties:

*Calculated based on analogous structures.

Biological Activity

2-(4-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 269410-16-4) is a boron-containing compound that has garnered attention in organic and medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 284.16 g/mol. The compound features a dioxaborolane ring which is known for its reactivity in various organic transformations.

Anticancer Properties

Recent studies have indicated that compounds containing dioxaborolane structures exhibit promising anticancer properties. For example:

- Mechanism of Action : Dioxaborolanes can inhibit cancer cell proliferation through the induction of apoptosis and cell cycle arrest. They may also interfere with key signaling pathways involved in tumor growth.

- Case Study : A study published in Molecular Pharmacology highlighted that derivatives of dioxaborolanes showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

Research has suggested that this compound exhibits antimicrobial properties:

- Inhibition Studies : In vitro studies demonstrated that the compound inhibited the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values were determined for various pathogens .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in preliminary studies:

- Inflammation Models : In vivo models of inflammation indicated that treatment with dioxaborolanes reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with biological targets:

- Enzyme Inhibition : It has been noted for its ability to inhibit certain enzymes involved in metabolic pathways related to cancer progression.

- Cellular Uptake : The lipophilic nature of the methoxy group may enhance cellular uptake and bioavailability .

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial:

Q & A

Q. What are the standard synthetic routes for 2-(4-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what yields can be expected?

The compound is typically synthesized via transition-metal-catalyzed borylation. For example, UiO-Co (a cobalt-based metal-organic framework catalyst) has been employed in a reaction with 4-methoxytoluene and B2pin2 (bis(pinacolato)diboron), yielding the target compound in 83% under optimized conditions . Alternative methods involve Suzuki-Miyaura cross-coupling precursors, where aryl halides react with pinacol boronic esters. Key factors include catalyst selection (e.g., Pd-based systems) and inert atmosphere to prevent boronic ester hydrolysis.

Q. How is this compound characterized using spectroscopic methods?

- <sup>1</sup>H NMR : The methoxy group (-OCH3) appears as a singlet near δ 3.8–4.0 ppm, while aromatic protons from the naphthalene moiety resonate between δ 6.8–8.5 ppm. The tetramethyl groups on the dioxaborolane ring produce a singlet at δ 1.2–1.4 ppm .

- <sup>11</sup>B NMR : A sharp peak near δ 30–35 ppm confirms the presence of the boron center in the dioxaborolane structure .

- IR Spectroscopy : B-O stretching vibrations are observed at 1350–1450 cm<sup>-1</sup>, and aromatic C-H stretches appear at 3000–3100 cm<sup>-1</sup> .

Q. What safety and handling protocols are critical for this compound?

The compound is moisture-sensitive and requires storage under inert gas (e.g., argon). During synthesis, use gloveboxes or Schlenk lines to prevent decomposition. Waste must be treated with aqueous base to hydrolyze the boronate ester before disposal .

Advanced Questions

Q. How do reaction conditions influence the efficiency of cross-coupling reactions involving this compound?

Catalyst loading and solvent polarity significantly impact yields. For example, Pd(PPh3)4 at 2–5 mol% in THF or dioxane achieves >80% conversion in Suzuki-Miyaura couplings. Polar aprotic solvents stabilize the boronate intermediate, while higher temperatures (80–100°C) accelerate transmetallation. However, excessive catalyst loading can lead to homocoupling byproducts .

Q. What mechanistic insights exist for its role in catalytic reductions?

In ketone reductions with pinacolborane (HBpin), NaOt-Bu catalyzes the formation of a trialkoxyborohydride intermediate, which acts as the active hydride donor. Spectroscopic studies in THF reveal equilibrium between monomeric and aggregated boron species, with the monomeric form dominating under catalytic conditions . Competing pathways (e.g., boronate ester hydrolysis) are minimized by maintaining anhydrous conditions.

Q. How can chemoselectivity be controlled in multi-step syntheses using this compound?

Competing reactions (e.g., protodeboronation or oxidation) are mitigated by:

- Protecting groups : Temporary silylation of the methoxy group prevents unwanted side reactions during electrophilic substitutions.

- Sequential coupling : Prioritize coupling at the boron center before modifying the naphthalene ring.

- Purification : Flash chromatography (Hex/EtOAc gradients) effectively separates isomers or byproducts, as demonstrated in the isolation of regioisomeric dioxaborolanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.